2-(2-naphthyloxy)-N-(4-phenylbutyl)acetamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-naphthyloxy)-N-(4-phenylbutyl)acetamide often involves reactions that yield 2-acylamino-3-arylamino-1,4-naphthoquinones or heterocyclic compounds through interactions with aromatic amines, showcasing the compound's versatile reactivity and potential for generating diverse molecular architectures (Agarwal & Mital, 1976).
Molecular Structure Analysis
Studies on compounds related to this compound reveal intricate details about their molecular structures. For instance, the analysis of certain derivatives through single-crystal X-ray diffraction demonstrates the stabilization of the molecular structure by various noncovalent interactions, such as hydrogen bonding and weak interactions, which are crucial for understanding the compound's crystalline and molecular properties (Gouda et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives can be highlighted by their participation in various chemical reactions, including photocyclization, which is influenced by the spatial arrangement and electronic properties of the molecules involved. The lack of certain reactions in some derivatives underscores the importance of molecular conformation in chemical behavior (Bąkowicz & Turowska-Tyrk, 2009).
Physical Properties Analysis
The physical properties of related compounds, such as luminescence, are often studied through the preparation and characterization of complexes. These studies not only reveal the luminescent properties but also provide insights into the structural and electronic factors that contribute to these properties (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties, including free radical scavenging activities, are investigated through both experimental and theoretical studies. These analyses help in understanding the antioxidant mechanisms and the efficacy of the compounds as free radical scavengers, which is crucial for their potential application in various fields (Boudebbous et al., 2021).
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-phenylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-22(23-15-7-6-10-18-8-2-1-3-9-18)17-25-21-14-13-19-11-4-5-12-20(19)16-21/h1-5,8-9,11-14,16H,6-7,10,15,17H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNDDKHJRUXVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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